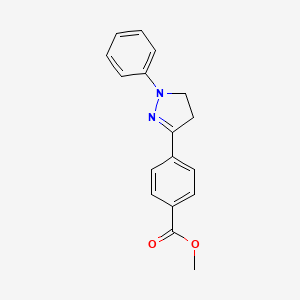
Methyl 4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a phenyl group attached to the pyrazole ring and a benzoate ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzoate typically involves the reaction of 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one with methyl 4-bromobenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.
化学反応の分析
Types of Reactions: Methyl 4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazolone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyrazolone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
Methyl 4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzoate has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
作用機序
The mechanism of action of methyl 4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzoate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The ester group may also undergo hydrolysis, releasing the active pyrazole moiety, which can then exert its effects on cellular pathways .
類似化合物との比較
- Methyl 4-(5-methyl-1H-pyrazol-3-yl)benzoate
- Methyl 4-(1-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl)benzoate
- Methyl 5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate
Comparison: Methyl 4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development .
特性
CAS番号 |
61447-62-9 |
|---|---|
分子式 |
C17H16N2O2 |
分子量 |
280.32 g/mol |
IUPAC名 |
methyl 4-(2-phenyl-3,4-dihydropyrazol-5-yl)benzoate |
InChI |
InChI=1S/C17H16N2O2/c1-21-17(20)14-9-7-13(8-10-14)16-11-12-19(18-16)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3 |
InChIキー |
GQWWUMLVMWIRFJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C2=NN(CC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[5.2.2]undecan-8-one](/img/structure/B14585802.png)
![1,1'-{3-[4-(Benzyloxy)phenyl]cyclopropane-1,2-diyl}dibenzene](/img/structure/B14585806.png)
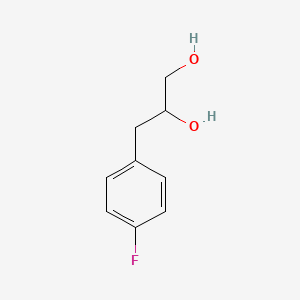
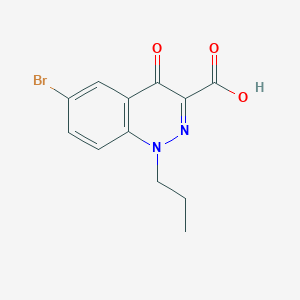
![N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide](/img/structure/B14585846.png)
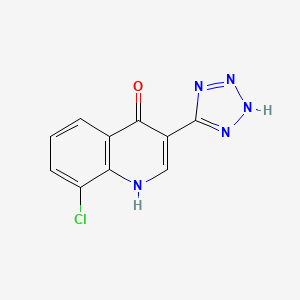
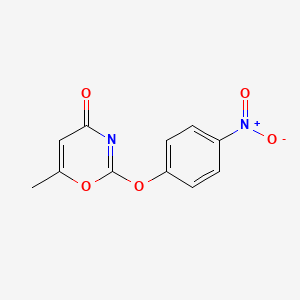

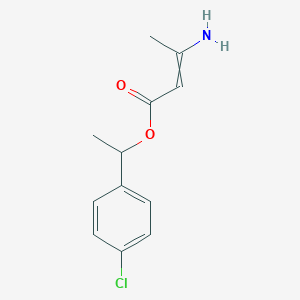
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14585871.png)
![5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14585872.png)
![1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14585877.png)
![Benzo[b]thiophene, 2-(2,4-dinitrophenyl)-](/img/structure/B14585885.png)

